4-Fluoro-2-nitroaniline (CAS: 364-78-3) is a functionalized aromatic amine used as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes. Its value stems from the specific ortho/para arrangement of its three functional groups: an amine for nucleophilic reactions or diazotization, a nitro group that can be readily reduced to a second amine, and a fluorine atom. This fluorine substituent significantly alters the molecule's electronic properties, reactivity, and the physiological characteristics of downstream products, making it a non-interchangeable precursor in many advanced synthesis workflows.
Replacing 4-Fluoro-2-nitroaniline with seemingly similar analogs like 4-Chloro-2-nitroaniline or the parent compound 2-Nitroaniline introduces significant process and performance risks. The fluorine atom's high electronegativity and small size, compared to chlorine or hydrogen, create distinct differences in reaction kinetics, thermal behavior, and the final properties of target molecules. For example, the fluorine atom can enable specific cyclization pathways, such as the Smiles rearrangement, that are inefficient with other halides. Furthermore, differences in melting points and solubility profiles necessitate distinct process parameters for handling and reaction setup, making direct substitution impractical and likely to result in lower yields, different impurity profiles, or complete reaction failure.
The melting point of a starting material is a critical parameter for process design, influencing solvent selection, reaction temperature, and purification methods like crystallization. 4-Fluoro-2-nitroaniline exhibits a distinct melting point of 90-94 °C, which is significantly different from its common non-fluorinated and chloro-substituted analogs. This differentiation is crucial for processes optimized for this specific thermal window, where substitution would require complete redevelopment of heating, cooling, and isolation protocols.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 90-94 °C |
| Comparator Or Baseline | 2-Nitroaniline: 70-73 °C | 4-Chloro-2-nitroaniline: 117-119 °C |
| Quantified Difference | ~20 °C higher than 2-Nitroaniline; ~25 °C lower than 4-Chloro-2-nitroaniline |
| Conditions | Standard literature values. |
This specific melting point allows for process compatibility in thermal workflows where analogs would either remain solid or require significantly different energy inputs, impacting manufacturability.
4-Fluoro-2-nitroaniline is a key starting material for synthesizing fluorinated quinoxaline derivatives, which are important scaffolds in medicinal chemistry. Its utility is demonstrated in the preparation of 6-fluoroquinoxalines, where the initial reduction of 4-fluoro-2-nitroaniline to the corresponding diamine proceeds efficiently. One patented method reports a yield of 83-94% for the synthesis of 4-fluoro-2-nitroaniline itself, highlighting its accessibility for large-scale use. The subsequent diamine is then condensed with dicarbonyl compounds to form the target heterocycle, a common strategy in drug discovery workflows.
| Evidence Dimension | Product Yield (%) |
| Target Compound Data | Reported synthesis yields of 83-94% for 4-fluoro-2-nitroaniline itself via microchannel reactor. |
| Comparator Or Baseline | General synthesis methods for substituted quinoxalines often face challenges like low yields and harsh conditions. |
| Quantified Difference | High-yield synthesis makes it a cost-effective and reliable precursor for complex fluorinated molecules. |
| Conditions | Synthesis of 4-fluoro-2-nitroaniline via nitration of p-fluoroacetanilide in a microchannel reactor, followed by hydrolysis. |
For buyers in pharmaceutical R&D, using a high-purity, efficiently produced precursor like 4-fluoro-2-nitroaniline is critical for ensuring the reproducibility and scalability of synthesizing novel fluorinated drug candidates.
This compound is the designated precursor for synthesizing molecules containing a 6-fluoro-substituted benzimidazole, quinoxaline, or phenazine core. The evidence for its high-yield production and clean conversion to the critical 4-fluoro-1,2-phenylenediamine intermediate makes it the material of choice for research programs targeting fluorinated kinase inhibitors, antibacterial agents, and other therapeutics where the fluorine atom is essential for modulating bioactivity and metabolic stability.
In applications requiring precise control over melting and processing temperatures, 4-fluoro-2-nitroaniline is a superior choice over its chloro- and non-halogenated analogs. Its intermediate melting point is advantageous for creating azo dyes or polymers where processing windows are narrowly defined and where the thermal properties of analogs like 4-chloro-2-nitroaniline (high mp) or 2-nitroaniline (low mp) are unsuitable.
Irritant